



In-Depth Technical Guide: The Antifungal Activity Spectrum of Oteseconazole Against Candida Species

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Compound of Interest					
Compound Name:	Embeconazole				
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Disclaimer: The initial query for "**Embeconazole**" did not yield specific results in scientific literature, suggesting a possible misspelling. This guide focuses on Oteseconazole (VT-1161), a novel and well-documented tetrazole antifungal agent with significant activity against Candida species. The methodologies and data presentation herein serve as a comprehensive example for the evaluation of new antifungal compounds.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the antifungal properties of oteseconazole, including its mechanism of action, in vitro activity, and the experimental protocols used for its evaluation.

Introduction to Oteseconazole

Oteseconazole is a next-generation, orally administered tetrazole antifungal agent.[1] Its chemical structure is distinguished by a tetrazole ring, which contributes to its high selectivity for the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (CYP51), over its human counterparts.[1][2][3] This enhanced selectivity is designed to reduce the potential for drug-drug interactions and off-target side effects commonly associated with older azole antifungals.[4][5] Oteseconazole has been investigated primarily for the treatment of recurrent vulvovaginal candidiasis and has demonstrated potent activity against a broad spectrum of Candida species.[2][4][6]

Mechanism of Action





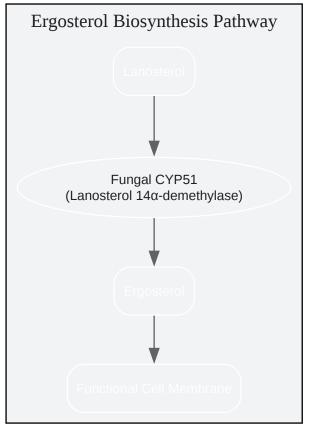


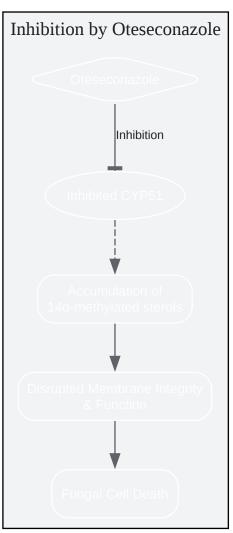
The primary mechanism of action of oteseconazole is the inhibition of fungal CYP51.[2][4][5] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of CYP51 by oteseconazole leads to a cascade of events that compromise fungal cell viability:

- Depletion of Ergosterol: The lack of ergosterol disrupts the structural integrity and fluidity of the fungal cell membrane.
- Accumulation of Toxic Sterol Intermediates: The enzymatic block causes the buildup of 14α-methylated sterols within the cell.[2][6] These toxic precursors further destabilize the cell membrane, leading to increased permeability and dysfunction of membrane-bound proteins.
- Fungal Cell Death: The combined effects of ergosterol depletion and toxic sterol accumulation ultimately result in the cessation of fungal growth and cell death.[4]







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Oteseconazole's Mechanism of Action.

Antifungal Activity Spectrum Against Candida Species

Oteseconazole has demonstrated a potent and broad spectrum of activity against a wide range of clinically important Candida species. This includes activity against species that are intrinsically less susceptible or have acquired resistance to other azole antifungals, such as fluconazole. The documented antifungal spectrum of oteseconazole includes:

Candida albicans



- Candida glabrata
- Candida tropicalis
- Candida parapsilosis
- Candida krusei
- Candida dubliniensis
- Candida lusitaniae[2][6][7]

Notably, oteseconazole maintains significant potency against fluconazole-resistant isolates of C. albicans and C. glabrata.[1][8]

Data Presentation: In Vitro Susceptibility

The in vitro activity of oteseconazole is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC data for oteseconazole against various Candida species, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.



Candida Species	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC9ο (μg/mL)	Reference(s)
All Candida Isolates	≤0.0005 – >0.25	0.002	0.06	[9]
Candida albicans	≤0.0005 – >0.25	0.002	0.06 - 0.25	[8][9]
Candida glabrata	0.002 - >0.25	0.03	0.125 - 4	[8][9]
Candida parapsilosis	≤0.0005 - >0.25	-	-	[9]
Candida tropicalis	≤0.0005 – >0.25	-	-	[9]
Candida krusei	≤0.0005 – >0.25	-	-	[9]
Candida dubliniensis	≤0.0005 - >0.25	-	-	[9]

MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from studies on clinical isolates from patients with vulvovaginal candidiasis.

Experimental Protocols

The determination of in vitro antifungal susceptibility of oteseconazole against Candida species is performed following the standardized reference method for broth dilution antifungal susceptibility testing of yeasts, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[10][11][12][13]

CLSI M27 Broth Microdilution Method

This method is the gold standard for determining the MIC of an antifungal agent against yeast.

Materials and Reagents:

96-well sterile microtiter plates



- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS buffer
- Oteseconazole reference powder
- Dimethyl sulfoxide (DMSO) for stock solution preparation
- Sterile 0.85% saline
- Sabouraud Dextrose Agar (SDA) plates
- Spectrophotometer
- 0.5 McFarland turbidity standard
- Candida species isolates and quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258)

Procedure:

- Preparation of Antifungal Agent:
 - Prepare a stock solution of oteseconazole in DMSO.
 - Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to create a range of concentrations that are 2x the final desired concentrations.
 - \circ Dispense 100 μ L of each 2x concentration into the appropriate wells of a 96-well microtiter plate.
- Inoculum Preparation:
 - Subculture the Candida isolates on SDA plates and incubate at 35°C for 24 hours.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).

Foundational & Exploratory





Prepare a 1:50 dilution of the adjusted suspension in RPMI 1640 medium, followed by a
 1:20 dilution to obtain a 2x working inoculum of 1-5 x 10³ CFU/mL.

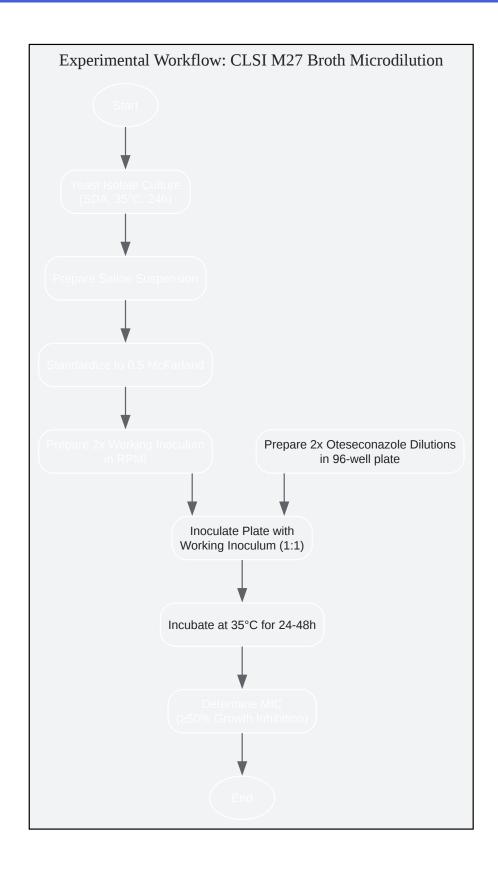
· Inoculation and Incubation:

- \circ Add 100 μ L of the 2x working inoculum to each well of the microtiter plate containing the antifungal dilutions. This results in a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
- o Include a drug-free growth control well and a sterility control well (medium only).
- Incubate the plates at 35°C for 24 to 48 hours.

• MIC Determination:

- After incubation, determine the MIC by visually inspecting the wells or using a microplate reader.
- The MIC is the lowest concentration of oteseconazole that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.





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Workflow for CLSI M27 Antifungal Susceptibility Testing.



Summary and Conclusion

Oteseconazole is a promising new tetrazole antifungal agent with potent and broad-spectrum activity against a wide range of Candida species, including clinically challenging isolates with reduced susceptibility to older azole drugs. Its high selectivity for the fungal target enzyme, CYP51, represents a significant advancement in the design of safer and more effective antifungal therapies. The standardized methodologies for in vitro susceptibility testing, such as the CLSI M27 broth microdilution assay, are essential for the continued evaluation of oteseconazole's efficacy and for monitoring the emergence of resistance in clinical settings. This guide provides a foundational understanding of the anti-Candida properties of oteseconazole for the scientific and drug development communities.

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